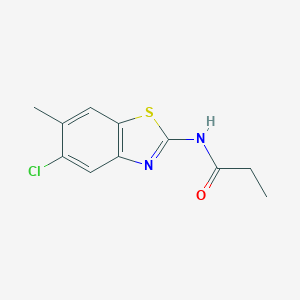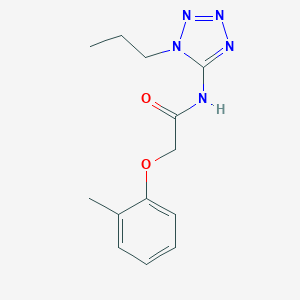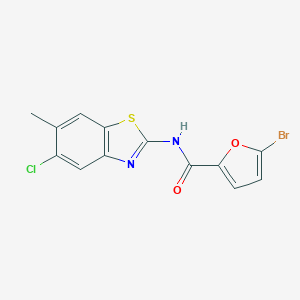![molecular formula C20H23ClN2O3 B283738 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283738.png)
3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been found to have a range of interesting properties that make it useful for a variety of purposes. In
Scientific Research Applications
3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have a range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.
Another area of interest is its potential as a tool for studying the function of certain proteins in the body. 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to selectively bind to a specific protein, which makes it useful for studying the function of that protein in various biological processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has a range of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, this compound has also been found to have anti-inflammatory properties. It has also been shown to reduce the production of certain cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in lab experiments is its selectivity for a specific protein. This makes it useful for studying the function of that protein in various biological processes. Another advantage is its ability to inhibit the growth of cancer cells, which makes it useful for studying potential cancer therapies.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations. Another limitation is the complexity of the synthesis method, which can make it difficult and time-consuming to produce large quantities of the compound.
Future Directions
There are several future directions for the study of 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound.
Another area of interest is its potential as a tool for studying the function of certain proteins in the body. Future studies could focus on identifying other proteins that this compound selectively binds to and exploring its potential applications in studying those proteins.
In conclusion, 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a chemical compound with a range of potential applications in scientific research. Its ability to selectively bind to a specific protein and inhibit the growth of cancer cells makes it a useful tool for studying biological processes and potential cancer therapies. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 4-(4-morpholinylmethyl)aniline with 3-chloro-4-ethoxybenzoyl chloride. This reaction results in the formation of the intermediate compound 4-(4-morpholinylmethyl)-3-chloro-4-ethoxybenzamide. This intermediate is then reacted with 4-(4-morpholinylmethyl)phenylboronic acid in the presence of a palladium catalyst to yield the final product, 3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide.
properties
Molecular Formula |
C20H23ClN2O3 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-26-19-8-5-16(13-18(19)21)20(24)22-17-6-3-15(4-7-17)14-23-9-11-25-12-10-23/h3-8,13H,2,9-12,14H2,1H3,(H,22,24) |
InChI Key |
LJFIHSTUSHPBGC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl |
solubility |
27.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283656.png)
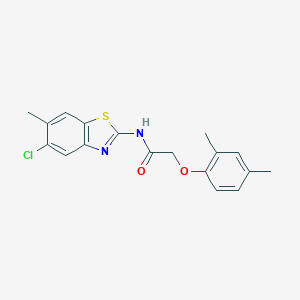
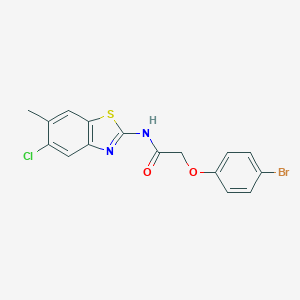
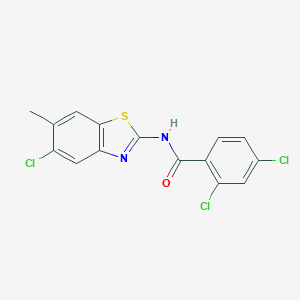

![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)
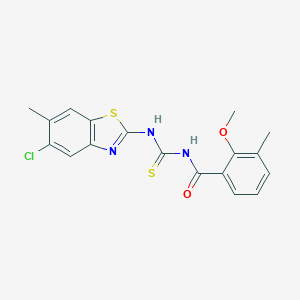
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B283668.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
